molecular formula C24H21N3O3 B6974879 N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide

N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide

Cat. No.: B6974879
M. Wt: 399.4 g/mol
InChI Key: LFIVSZVRBNQOSU-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a phenyl group, and an acridine core, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the acridine core, followed by the introduction of the morpholine and phenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. The final step usually involves the coupling of the acridine derivative with the morpholine-phenyl compound under controlled temperature and pressure conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to modify the acridine core or the morpholine ring, typically employing reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for introducing different substituents on the phenyl ring or the acridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under varying temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide has a broad range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways involved in cell cycle regulation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • N-(4-morpholin-4-ylphenyl)guanidine

Uniqueness

N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide stands out due to its unique combination of the morpholine ring, phenyl group, and acridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further enhance its significance in scientific research.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-9-oxo-10H-acridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-23-18-4-1-2-7-21(18)26-22-19(23)5-3-6-20(22)24(29)25-16-8-10-17(11-9-16)27-12-14-30-15-13-27/h1-11H,12-15H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIVSZVRBNQOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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